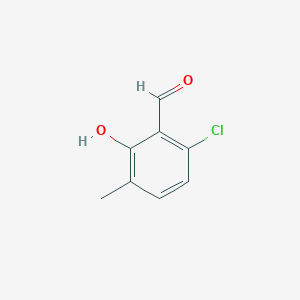

6-Chloro-2-hydroxy-3-methylbenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-hydroxy-3-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-5-2-3-7(9)6(4-10)8(5)11/h2-4,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEJGHSOYBUTMRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310800-53-3 | |

| Record name | 6-chloro-2-hydroxy-3-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural and Chemical Context of 6 Chloro 2 Hydroxy 3 Methylbenzaldehyde Within Halogenated Salicylaldehydes

6-Chloro-2-hydroxy-3-methylbenzaldehyde is a trifunctionalized aromatic compound. Its core structure is salicylaldehyde (B1680747) (2-hydroxybenzaldehyde), which is characterized by an aldehyde group (-CHO) positioned ortho to a hydroxyl group (-OH) on a benzene (B151609) ring. This specific arrangement allows for the formation of a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen, a feature that significantly influences the physical and chemical properties of salicylaldehydes.

The identity of this compound is further defined by two additional substituents: a methyl group (-CH₃) at position 3 and a chlorine atom (-Cl) at position 6. The placement of these groups is critical to the molecule's electronic and steric profile.

Hydroxyl Group (-OH) at C2: Acts as a proton donor for intramolecular hydrogen bonding and is an activating, ortho-para directing group.

Methyl Group (-CH₃) at C3: An electron-donating group that can influence the acidity of the phenolic proton and the reactivity of the aromatic ring.

Aldehyde Group (-CHO) at C1: An electron-withdrawing and deactivating group that serves as a key reactive site for nucleophilic addition and condensation reactions.

Chloro Group (-Cl) at C6: An electron-withdrawing (by induction) but ortho-para directing (by resonance) halogen. Its position para to the methyl group and ortho to the aldehyde group creates a unique electronic environment.

Below is a table detailing the basic chemical properties of this compound, alongside a comparative table of some of its isomers to highlight the importance of substituent placement.

Table 1: Physicochemical Properties of this compound Note: Experimental data for this specific isomer is not widely available in published literature; therefore, some properties are calculated.

| Property | Value |

| Molecular Formula | C₈H₇ClO₂ |

| Molecular Weight | 170.59 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not assigned |

| Physical State | Not available in published literature |

| Melting Point | Not available in published literature |

| Boiling Point | Not available in published literature |

Table 2: Comparative Properties of Substituted Salicylaldehyde Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 2-Hydroxy-3-methylbenzaldehyde | 824-42-0 | C₈H₈O₂ | 136.15 | 204 °C at 730 mmHg chemicalbook.com |

| 2-Hydroxy-6-methylbenzaldehyde | 18362-36-2 | C₈H₈O₂ | 136.15 | Not specified |

| 3-Chloro-2-hydroxybenzaldehyde | 1927-94-2 | C₇H₅ClO₂ | 156.57 | Not specified |

| 2-Hydroxy-6-chlorobenzaldehyde | 3019-95-6 | C₇H₅ClO₂ | 156.57 | 230 °C google.com |

Overview of Research Trajectories for Aromatic Aldehyde Derivatives in Advanced Chemical Sciences

Aromatic aldehydes are a cornerstone of organic chemistry, serving as versatile intermediates in the synthesis of a vast array of high-value materials. science.gov Their significance spans pharmaceuticals, agrochemicals, fragrances, and polymers. Research in this area is dynamic and follows several key trajectories:

Novel Synthetic Methodologies: A primary focus is the development of efficient and selective methods to synthesize complex and multi-functionalized aromatic aldehydes. Traditional methods like the Vilsmeier-Haack or Reimer-Tiemann reactions are continuously being refined, and new catalytic approaches are being explored to control regioselectivity, especially for accessing less common substitution patterns. researchgate.net

Coordination Chemistry and Catalysis: Salicylaldehyde (B1680747) derivatives are excellent chelating ligands that form stable complexes with a wide range of metal ions. mdpi.com These metal complexes are investigated for their catalytic activity, potential as therapeutic agents, and unique photophysical properties. Research into ruthenium(II) complexes with halogenated salicylaldehyde ligands, for example, has shown that the type and position of the halogen can enhance cytotoxic activity against cancer cells.

Medicinal Chemistry: The aromatic aldehyde scaffold is present in many biologically active molecules. Derivatives are frequently used as precursors for synthesizing Schiff bases, which exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. chemicalbook.com The halogenation of the aromatic ring is a common strategy employed to enhance the potency of drug candidates. researchgate.netmdpi.com

Materials Science: Aromatic aldehydes are used in the synthesis of polymers, dyes, and functional materials. For instance, salicylaldehyde azines, derived from the condensation of salicylaldehydes, are studied for their interesting photophysical properties like aggregation-induced emission (AIE).

Current Gaps and Future Directions in 6 Chloro 2 Hydroxy 3 Methylbenzaldehyde Research

Strategies for the Direct Synthesis of this compound

Formylation Reactions Applicable to Phenolic Precursors

Several classical and modern formylation reactions can be employed for the synthesis of salicylaldehydes from phenolic precursors. hkasme.org For the conversion of 4-Chloro-2-methylphenol to this compound, the Reimer-Tiemann and Duff reactions are notable examples.

The Reimer-Tiemann Reaction: This method is a widely used chemical reaction for the ortho-formylation of phenols. wikipedia.orgbyjus.com The reaction typically involves treating the phenol (B47542) with chloroform (B151607) (CHCl₃) in the presence of a strong base, such as sodium hydroxide (B78521) (NaOH), followed by an acidic workup. byjus.comallen.inunacademy.com The mechanism proceeds through the in-situ generation of dichlorocarbene (B158193) (:CCl₂), a highly reactive electrophile, from the reaction of chloroform with the base. wikipedia.orgbyjus.com The electron-rich phenoxide ion, formed by the deprotonation of the phenol, then attacks the dichlorocarbene. wikipedia.org This attack is favored at the ortho position due to the directing effect of the hydroxyl group. Subsequent hydrolysis of the resulting dichloromethyl intermediate yields the aldehyde product. wikipedia.orgyoutube.com

The Duff Reaction: The Duff reaction provides an alternative route for the ortho-formylation of phenols, particularly those with strongly electron-donating substituents. wikipedia.org This reaction utilizes hexamine (hexamethylenetetramine) as the formylating agent in the presence of an acid, often in a medium like glycerol (B35011) or acetic acid. wikipedia.orgecu.edu The reaction mechanism involves the electrophilic attack of an iminium species, generated from protonated hexamine, on the activated aromatic ring. wikipedia.org A subsequent series of steps, including an intramolecular redox reaction and hydrolysis, leads to the formation of the salicylaldehyde (B1680747). wikipedia.org While generally less efficient than the Reimer-Tiemann reaction, it can be effective for specific substrates. wikipedia.org

| Formylation Method | Key Reagents | Reactive Intermediate | Typical Conditions | Selectivity |

|---|---|---|---|---|

| Reimer-Tiemann Reaction | Phenol, Chloroform (CHCl₃), Strong Base (e.g., NaOH) | Dichlorocarbene (:CCl₂) | Biphasic solvent system, heating may be required. wikipedia.orgbyjus.com | Primarily ortho-formylation. wikipedia.orgallen.in |

| Duff Reaction | Phenol, Hexamine ((CH₂)₆N₄), Acid (e.g., Acetic Acid) | Iminium ion | Acidic medium (e.g., glycerol, acetic acid), heat. | Preferentially ortho-formylation, unless blocked. wikipedia.org |

Regioselective Halogenation and Methylation Approaches

An alternative conceptual approach to the synthesis involves the stepwise introduction of the substituents onto a simpler aromatic core. However, the most practical and convergent strategy focuses on the preparation of the key intermediate, 4-Chloro-2-methylphenol, which already contains the required chloro and methyl groups in the correct orientation relative to the hydroxyl group.

The synthesis of this intermediate typically starts from 2-methylphenol (o-cresol). The challenge lies in achieving regioselective chlorination. The hydroxyl and methyl groups are both activating and ortho-, para-directing for electrophilic aromatic substitution. The industrial preparation of 4-Chloro-2-methylphenol is achieved through the controlled chlorination of 2-methylphenol, often using reagents like chlorine gas or sulfuryl chloride in inert solvents under acidic conditions to favor chlorination at the para position relative to the hydroxyl group. guidechem.com

Preparation of Key Intermediates for this compound Synthesis

The principal intermediate for the synthesis of this compound is 4-Chloro-2-methylphenol. ontosight.ai This compound serves as the direct precursor for the formylation step.

Synthesis of 4-Chloro-2-methylphenol: This intermediate is industrially prepared via the electrophilic chlorination of 2-methylphenol (m-cresol). guidechem.com The reaction is carefully controlled to maximize the yield of the desired 4-chloro isomer over other potential isomers, such as 6-chloro-2-methylphenol. The choice of chlorinating agent (e.g., sulfuryl chloride) and reaction conditions are critical for achieving high regioselectivity. guidechem.com

| Property | Value | Reference |

|---|---|---|

| Compound Name | 4-Chloro-2-methylphenol | ontosight.ai |

| Synonyms | 4-chloro-o-cresol, p-Chloro-o-cresol | ontosight.aihaz-map.com |

| CAS Number | 1570-64-5 | chemsynthesis.com |

| Molecular Formula | C₇H₇ClO | ontosight.ai |

| Appearance | White to off-white crystalline solid | guidechem.com |

| Solubility | Limited solubility in water; soluble in organic solvents like ethanol (B145695) and acetone. | guidechem.com |

Green Chemistry Principles in the Synthesis of Substituted Salicylaldehydes

The application of green chemistry principles to the synthesis of substituted salicylaldehydes aims to reduce the environmental impact of these chemical processes. Key areas of focus include the use of less hazardous reagents, minimization of waste, and improvement of energy efficiency.

Several green methodologies have been explored for formylation reactions:

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and, in some cases, improve product yields compared to conventional heating methods. For instance, Vilsmeier-Haack formylation of phenols under microwave conditions has been shown to be completed in seconds to minutes, compared to hours for traditional methods. ajrconline.org

Solvent-Free Reactions: Conducting reactions without a solvent, or "reactive grinding," minimizes the use and disposal of volatile organic compounds (VOCs). The formylation of phenols with paraformaldehyde has been successfully carried out under solvent-free grinding conditions, offering a cleaner alternative to solution-phase synthesis. ajrconline.orgorientjchem.org

Alternative Catalytic Systems: Research into novel catalytic systems aims to replace stoichiometric reagents with more efficient and recyclable catalysts. Tandem electrochemical–chemical catalysis represents an advanced strategy where the reagents are generated and consumed in a closed loop, significantly reducing waste from supporting electrolytes and allowing for catalyst recycling. rsc.org

| Green Chemistry Approach | Principle | Example Application in Aldehyde Synthesis | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Energy efficiency, reduced reaction time. | Vilsmeier-Haack formylation of phenols completed in 30-60 seconds. | ajrconline.org |

| Solvent-Free Conditions | Waste prevention (eliminating solvent). | Formylation of phenols by grinding reactants in a mortar and pestle. | ajrconline.orgorientjchem.org |

| Electrochemical Synthesis | Use of electricity as a "reagent," reducing chemical waste. | Tandem electrochemical–chemical catalysis for alcohol oxidation to aldehydes with electrolyte recycling. | rsc.org |

Condensation Reactions Leading to Schiff Bases and Imine Derivatives of this compound

One of the most characteristic reactions of this compound is its condensation with primary amines to form Schiff bases, also known as imines or azomethines. mdpi.com This reaction involves the formation of a carbon-nitrogen double bond (C=N) in place of the carbonyl group (C=O) of the aldehyde. byjus.com These reactions are typically acid-catalyzed and proceed via a nucleophilic addition-elimination mechanism. masterorganicchemistry.com The resulting Schiff bases are often crystalline solids and are pivotal intermediates in the synthesis of various organic compounds and coordination complexes. science.govnih.gov

The formation of a Schiff base from this compound and a primary amine is a reversible, multi-step process generally carried out under mildly acidic conditions. chemistrysteps.com The reaction mechanism can be detailed as follows:

Protonation of the Carbonyl Oxygen: An acid catalyst protonates the oxygen atom of the aldehyde group, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by the Amine: The primary amine, acting as a nucleophile, attacks the now more electrophilic carbonyl carbon. This step results in the formation of a tetrahedral intermediate. libretexts.org

Proton Transfer: A proton is transferred from the nitrogen atom of the attacking amine to the oxygen atom, yielding a neutral intermediate known as a carbinolamine. libretexts.org

Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water). chemistrysteps.comlibretexts.org

Elimination of Water: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a resonance-stabilized iminium ion. chemistrysteps.com

Deprotonation: A base (such as water or the amine reactant) removes the proton from the nitrogen atom, resulting in the final neutral imine or Schiff base product and regenerating the acid catalyst. libretexts.org

A wide array of primary amines can be employed to synthesize Schiff bases from this compound. The choice of amine dictates the steric and electronic properties of the resulting imine derivative, influencing its subsequent reactivity, coordination ability, and potential applications. Both aliphatic and aromatic amines readily participate in this condensation reaction. byjus.comlearncbse.in

Common classes of amine reactants include:

Aliphatic Amines: Simple alkyl amines (e.g., methylamine, ethylamine) and more complex derivatives react to form N-alkyl imines.

Aromatic Amines: Substituted and unsubstituted anilines are frequently used, yielding N-aryl imines. The electronic nature of the substituents on the aniline (B41778) ring can modulate the stability and reactivity of the Schiff base.

Diamines: Reactants like ethylenediamine (B42938) or propylenediamine can react with two equivalents of the aldehyde to form bis-Schiff bases, which are important tetradentate ligands in coordination chemistry. nih.govmdpi.com

Amino Acids and Hydrazines: These compounds also react via their primary amino group to form corresponding Schiff bases or hydrazones, which have significant biological and analytical applications. science.gov

The following table illustrates the variety of amine reactants that can be used for Schiff base synthesis with this compound.

| Amine Class | Example Reactant | Product Type |

| Aliphatic Amine | n-Butylamine | N-alkyl imine |

| Aromatic Amine | Aniline | N-aryl imine |

| Substituted Aromatic Amine | 4-Methoxyaniline | N-(4-methoxyphenyl) imine |

| Diamine | Ethylenediamine | Bis-Schiff base ligand |

| Amino Acid | Glycine | N-carboxymethyl imine |

| Hydrazine Derivative | Phenylhydrazine | Phenylhydrazone |

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring and Aldehyde Group of this compound

The reactivity of the this compound core towards substitution reactions is complex, governed by the directing effects of the four substituents on the aromatic ring and the inherent reactivity of the aldehyde group.

Electrophilic Aromatic Substitution: The benzene (B151609) ring is subject to electrophilic attack (e.g., nitration, halogenation, sulfonation, Friedel-Crafts reactions). The regioselectivity of such reactions is determined by the cumulative electronic effects of the existing substituents.

-OH (Hydroxyl): Strongly activating and ortho-, para-directing.

-CH₃ (Methyl): Activating and ortho-, para-directing.

-Cl (Chloro): Deactivating but ortho-, para-directing.

-CHO (Aldehyde): Strongly deactivating and meta-directing.

| Substituent | Position | Electronic Effect | Directing Influence |

| -CHO | 1 | Deactivating (-I, -M) | meta (to C3, C5) |

| -OH | 2 | Activating (+M > -I) | ortho, para (to C3, C5, C1) |

| -CH₃ | 3 | Activating (+I, Hyperconjugation) | ortho, para (to C2, C4, C6) |

| -Cl | 6 | Deactivating (-I > +M) | ortho, para (to C1, C3, C5) |

Nucleophilic Reactions: The primary site for nucleophilic attack is the electrophilic carbon atom of the aldehyde group. This can lead to a variety of addition products. For instance, reduction with hydride reagents like sodium borohydride (B1222165) will yield the corresponding alcohol, (6-chloro-2-hydroxy-3-methyl)benzyl alcohol. Reaction with Grignard reagents or organolithium compounds will produce secondary alcohols.

Nucleophilic aromatic substitution on the ring (e.g., displacement of the chlorine atom) is generally difficult as the ring is electron-rich. Such reactions typically require harsh conditions and the presence of strong electron-withdrawing groups, which are not sufficiently activating in this specific substitution pattern.

Cyclization and Heterocyclic Ring Formation Involving this compound

The salicylaldehyde framework of this compound makes it an excellent starting material for the synthesis of various heterocyclic systems. The ortho-positioning of the aldehyde and hydroxyl groups allows for cyclization reactions with bifunctional reagents.

For example, condensation with compounds containing adjacent nucleophilic centers can lead to the formation of heterocycles. Reaction with ethyl acetoacetate (B1235776) in the presence of a base catalyst like piperidine (B6355638) could potentially yield coumarin (B35378) derivatives, a common reaction for salicylaldehydes. researchgate.net Similarly, reaction with malononitrile (B47326) could lead to the formation of chromene derivatives through a Knoevenagel condensation followed by intramolecular cyclization.

Another important class of reactions involves condensation with 1,2-bifunctional compounds. For instance, reaction with o-phenylenediamine (B120857) could form a dibenzodiazepine derivative. These cyclization strategies are fundamental in building complex molecular architectures from relatively simple precursors.

C-H Activation and Selective Functionalization Strategies for Methylbenzaldehyde Core Structures

Modern synthetic chemistry increasingly utilizes C-H activation as a powerful tool for the direct functionalization of otherwise inert carbon-hydrogen bonds, offering a more atom-economical approach compared to traditional cross-coupling methods. nih.govnih.gov For a molecule like this compound, several C-H bonds are potential targets for such transformations, often mediated by transition metal catalysts like palladium, rhodium, or copper. researchgate.netbeilstein-journals.org

The aldehyde group can act as an endogenous directing group, guiding a metal catalyst to activate the C-H bond at the ortho position (C6). However, in this molecule, the C6 position is already substituted with a chlorine atom. The next most likely target for aldehyde-directed C-H activation would be the C-H bond of the methyl group, although this is less common. Alternatively, the hydroxyl group can also serve as a directing group, potentially facilitating functionalization at the C3 position (occupied by methyl) or C1 (occupied by the aldehyde).

Given the substitution pattern, the most plausible targets for direct C-H functionalization are the two remaining aromatic C-H bonds at the C4 and C5 positions. Achieving regioselectivity between these two sites would depend heavily on the specific catalyst system and reaction conditions employed, presenting a significant synthetic challenge. rsc.org These strategies could be used to introduce new alkyl, aryl, or other functional groups directly onto the benzaldehyde (B42025) core.

Derivatization Strategies for Enhancing Analytical Characterization of this compound and Its Products

The analytical characterization of aldehydes and their products, particularly at trace levels, can be challenging due to their volatility and sometimes poor ionization efficiency in mass spectrometry. nih.gov Derivatization is a common strategy to overcome these limitations by converting the analyte into a more readily detectable form. libretexts.org

For this compound and its reaction products, the aldehyde functional group is the primary target for derivatization. Common strategies include:

Hydrazone Formation: Reaction with hydrazine-containing reagents is a widely used method. Reagents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) react to form brightly colored and stable hydrazones that can be easily quantified by UV-Vis spectroscopy or HPLC. learncbse.in Fluorescently tagged hydrazines, like dansyl hydrazine, can be used to dramatically increase detection sensitivity in fluorescence-based assays.

Oxime Formation: Condensation with hydroxylamine (B1172632) or its derivatives produces oximes, which are stable and can be analyzed by gas chromatography (GC) or liquid chromatography (LC). vedantu.com

Reductive Amination: The aldehyde can be reacted with a specific amine followed by reduction to form a stable secondary amine derivative. This is particularly useful in LC-MS analysis where a derivatizing agent containing a permanently charged moiety (e.g., a quaternary ammonium (B1175870) group) can be used to ensure high ionization efficiency. nih.govsemanticscholar.org

These derivatization techniques not only improve the stability and chromatographic behavior of the analyte but also enhance the sensitivity and selectivity of the analytical method, allowing for accurate quantification in complex matrices. nih.gov

Coordination Chemistry of 6 Chloro 2 Hydroxy 3 Methylbenzaldehyde and Its Ligand Derivatives

Design Principles for Ligands Derived from 6-Chloro-2-hydroxy-3-methylbenzaldehyde

The primary route to designing ligands from this compound is through the condensation reaction of its aldehyde group with a primary amine, forming a Schiff base (or imine). This reaction is a cornerstone in the synthesis of multidentate ligands capable of coordinating with metal ions. nih.gov

The design of these ligands is guided by several key principles:

Denticity: The number of donor atoms in the ligand that can bind to a metal center is a critical design parameter. By choosing an appropriate amine, ligands with varying denticities can be synthesized.

Bidentate Ligands: Condensation with a simple primary amine (e.g., aniline) yields a bidentate ligand with one nitrogen (from the imine) and one oxygen (from the deprotonated hydroxyl group) as donor atoms (an NO donor set).

Tridentate and Tetradentate Ligands: Using diamines or triamines (e.g., ethylenediamine (B42938), diethylenetriamine) allows for the creation of more complex ligands. For instance, reacting two equivalents of this compound with one equivalent of ethylenediamine produces a tetradentate N₂O₂ ligand, commonly known as a "salen-type" ligand. researchgate.net

Steric and Electronic Tuning: The chloro and methyl substituents on the salicylaldehyde (B1680747) ring intrinsically influence the properties of the ligand. The electron-withdrawing nature of the chlorine atom can affect the acidity of the phenolic proton and the electron density on the donor atoms. The methyl group provides steric bulk, which can influence the geometry of the resulting metal complexes. Further modifications can be made by selecting amines with bulky or electronically active substituents.

Flexibility of the Backbone: In polydentate ligands derived from diamines, the nature of the carbon chain linking the imine groups affects the flexibility of the ligand. This flexibility can dictate the preferred coordination geometry around the metal ion and determine whether mononuclear or polynuclear complexes are formed.

Synthesis and Characterization of Transition Metal Complexes with this compound Schiff Bases

Schiff base ligands derived from substituted salicylaldehydes are excellent chelators for a wide range of transition metals, including cobalt, nickel, copper, and zinc. researchgate.net The synthesis of these complexes is typically straightforward, involving the reaction of a metal salt with the pre-formed Schiff base ligand in a suitable solvent like ethanol (B145695) or methanol. sci-hub.se

Characterization of these complexes relies on a suite of analytical techniques:

Infrared (IR) Spectroscopy: Confirms the coordination of the ligand to the metal. A key indicator is the shift of the C=N (imine) stretching vibration to a lower frequency upon complexation, indicating the involvement of the imine nitrogen in bonding. The disappearance of the broad O-H stretch from the free ligand confirms the deprotonation of the phenolic hydroxyl group and coordination of the oxygen atom. nih.gov

UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex and can help elucidate its geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to characterize the ligand and its diamagnetic metal complexes, confirming the structure of the organic framework.

Mass Spectrometry: Determines the molecular weight and fragmentation pattern of the complexes. nih.gov

When a Schiff base ligand derived from this compound coordinates to a single metal ion, a mononuclear complex is formed. The geometry of these complexes is dictated by the coordination number of the metal ion and the steric and electronic properties of the ligand.

Common geometries for transition metal complexes with salicylaldehyde-type Schiff bases include:

Square Planar: Often observed for Ni(II) and Cu(II) complexes with tetradentate N₂O₂ ligands.

Tetrahedral: Can be formed with Co(II) and Zn(II) ions.

Octahedral: This geometry is common for many transition metals, such as Cr(III) and Fe(III), where additional ligands (like water, chloride, or other solvent molecules) occupy the remaining coordination sites. science.govmdpi.com

The substituents on the salicylaldehyde ring can influence the stereochemistry. The steric hindrance from the methyl and chloro groups can force a distortion from ideal geometries, which can have significant effects on the complex's reactivity and electronic properties.

Table 1: Representative Mononuclear Transition Metal Complexes with Substituted Salicylaldehyde Schiff Base Ligands This table presents data from analogous systems to illustrate typical characteristics.

| Metal Ion | Ligand Type | Coordination Geometry | Reference Finding |

| Cu(II) | Bidentate (NO) | Square Planar / Square Pyramidal | Complexes often adopt a square planar or distorted square pyramidal geometry. rsc.org |

| Ni(II) | Tetradentate (N₂O₂) | Square Planar | Diamagnetic Ni(II) complexes with salen-type ligands are typically square planar. nih.gov |

| Co(II) | Tetradentate (N₂O₂) | Tetrahedral / Square Planar | Co(II) can form complexes with varied geometries depending on the specific ligand and conditions. researchgate.net |

| Fe(III) | Bidentate (NO) | Octahedral | Iron(III) often forms octahedral complexes with a 1:3 metal-to-ligand ratio with bidentate ligands. nih.gov |

Ligands designed with specific structural features can bring two or more metal ions into close proximity, forming dinuclear or multinuclear complexes. This is often achieved using compartmental ligands, where different binding sites are available for different metal ions or where bridging atoms link the metal centers.

For ligands derived from this compound, dinuclear structures can be formed if the phenolic oxygen atom acts as a bridge between two metal centers. This bridging mode is common in salicylaldehyde-type complexes and can lead to interesting magnetic and catalytic properties arising from the interaction between the adjacent metal ions. For example, homo-binuclear copper(II) complexes have been synthesized from Schiff bases derived from 5-chloro-2-hydroxybenzaldehyde. sci-hub.se

Electronic and Magnetic Properties of Metal Chelates Incorporating this compound Ligands

The electronic and magnetic properties of the metal complexes are highly dependent on the central metal ion and the geometry of the complex.

Electronic Spectra: The UV-Visible spectra of the complexes show bands corresponding to intra-ligand transitions (π→π* and n→π*) and ligand-to-metal charge transfer (LMCT) bands. For complexes with d-d transitions (e.g., Cu(II), Co(II), Ni(II)), these bands appear in the visible region and are sensitive to the coordination environment, providing valuable information about the geometry of the complex. mdpi.com

Magnetic Properties: The magnetic susceptibility of a complex reveals the number of unpaired electrons on the metal center.

Complexes of metals like Zn(II) (d¹⁰) or Ni(II) in a square planar geometry (low spin d⁸) are typically diamagnetic .

Complexes of Cu(II) (d⁹) are paramagnetic with a magnetic moment corresponding to one unpaired electron. mdpi.com

High-spin Co(II) (d⁷) and Fe(III) (d⁵) complexes are paramagnetic with three and five unpaired electrons, respectively. mdpi.comresearchgate.net

In dinuclear and multinuclear complexes, magnetic coupling (either ferromagnetic or antiferromagnetic) can occur between the metal centers, leading to more complex magnetic behavior. This is particularly relevant for understanding the electronic communication between bridged metal ions.

Table 2: Typical Magnetic Moments for Metal Complexes with Salicylaldehyde-Type Ligands This table presents expected values based on data from analogous systems.

| Metal Ion | Electronic Configuration | Typical Geometry | Magnetic Moment (B.M.) | Magnetic Behavior |

| Co(II) | d⁷ | High-spin Octahedral | ~4.3 – 5.2 | Paramagnetic mdpi.com |

| Ni(II) | d⁸ | Square Planar | 0 | Diamagnetic |

| Cu(II) | d⁹ | Octahedral / Square Pyramidal | ~1.7 – 2.2 | Paramagnetic mdpi.com |

| Zn(II) | d¹⁰ | Tetrahedral | 0 | Diamagnetic |

| Dy(III) | f⁹ | Varies | High | Paramagnetic rsc.org |

Biomimetic Applications and Small Molecule Activation Studies of Related Metal Complexes

The ability of metal complexes to mimic the function of metalloenzymes is a significant area of research. Salen-type and other Schiff base complexes are widely used as models for biological systems and as catalysts.

Biomimetic Catalysis: Complexes of metals like manganese, iron, and cobalt with salicylaldehyde-derived Schiff bases have been shown to catalyze various oxidation reactions, mimicking the function of enzymes like oxidases. nih.gov For example, cobalt-salen complexes are known to be effective catalysts for the aerobic oxidation of phenols. nih.gov These catalytic properties are influenced by the substituents on the salicylaldehyde ring, which can tune the redox potential of the metal center.

Small Molecule Activation: Dinuclear metal complexes are of particular interest for their ability to cooperatively bind and activate small molecules like O₂, H₂O, or CO₂. researchgate.net The close proximity of two metal centers can facilitate multi-electron redox processes that are difficult to achieve with mononuclear complexes. While specific studies on this compound derivatives are not widely reported, the principles established with other dinuclear salicylaldehyde-based complexes suggest potential applications in this area. The design of the ligand framework is crucial for creating a binding pocket suitable for substrate activation.

Advanced Spectroscopic and Structural Characterization of 6 Chloro 2 Hydroxy 3 Methylbenzaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules like 6-Chloro-2-hydroxy-3-methylbenzaldehyde. By analyzing the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular framework can be constructed.

¹H NMR and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the aldehydic proton, the hydroxyl proton, and the methyl protons. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing effects of the chloro and aldehyde groups and the electron-donating effects of the hydroxyl and methyl groups. The aldehydic proton would appear as a singlet at a characteristic downfield position, typically between 9.5 and 10.5 ppm. The hydroxyl proton signal would likely be a broad singlet, with its chemical shift being concentration and solvent dependent. The methyl protons would present as a sharp singlet in the upfield region.

The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. The carbonyl carbon of the aldehyde group would be the most deshielded, appearing at a chemical shift greater than 190 ppm. The aromatic carbons would resonate in the range of 110-160 ppm, with their specific shifts determined by the attached substituents. The methyl carbon would be observed at a much higher field.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CHO | 9.5 - 10.5 (s) | > 190 |

| Ar-H | 6.5 - 8.0 (m) | 110 - 160 |

| -OH | Variable (br s) | - |

| -CH₃ | 2.0 - 2.5 (s) | 15 - 25 |

Note: s = singlet, br s = broad singlet, m = multiplet. These are predicted values and require experimental verification.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals, two-dimensional NMR techniques are essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to establish the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy provides insights into the functional groups and bonding within a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show a strong absorption band for the C=O stretching of the aldehyde group, typically in the region of 1650-1700 cm⁻¹. A broad band corresponding to the O-H stretching of the hydroxyl group would be observed around 3200-3400 cm⁻¹. Other characteristic peaks would include C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic ring, and a C-Cl stretching vibration at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. The C=O and aromatic C=C stretching vibrations are expected to be strong in the Raman spectrum. The symmetric vibrations and those of non-polar bonds would be more prominent, providing a more complete vibrational profile of the molecule.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| O-H Stretch | 3200 - 3400 | FT-IR |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | FT-IR, Raman |

| C=O Stretch (Aldehyde) | 1650 - 1700 | FT-IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | FT-IR, Raman |

| C-Cl Stretch | 600 - 800 | FT-IR, Raman |

Note: These are expected ranges and the exact peak positions can be influenced by the molecular environment.

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound in a suitable solvent would likely exhibit absorption bands corresponding to π → π* and n → π* transitions. The aromatic ring and the carbonyl group are the primary chromophores. The substitution pattern on the benzene (B151609) ring would influence the wavelength of maximum absorption (λmax). Information on the emission (fluorescence or phosphorescence) properties of this compound is not available in the current literature.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

HRMS is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₈H₇ClO₂), the monoisotopic mass is predicted to be approximately 170.0135 u. HRMS would confirm this with high accuracy.

The fragmentation pathways upon ionization (e.g., by electron impact) could also be studied. Expected fragmentation patterns would involve the loss of the aldehydic proton, the formyl group (CHO), or a chlorine atom, leading to characteristic fragment ions that would further corroborate the molecular structure.

Single Crystal X-ray Diffraction Analysis for Solid-State Molecular and Supramolecular Structures

Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the supramolecular assembly through the identification of intermolecular interactions such as hydrogen bonding (e.g., involving the hydroxyl and aldehyde groups) and halogen bonding, which govern the crystal packing. To date, no crystal structure for this specific compound has been deposited in crystallographic databases.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a fundamental, non-destructive analytical technique used to determine the crystalline nature of a solid material. The method provides detailed information on the atomic and molecular arrangement within a crystal lattice. By analyzing the angles and intensities of X-rays diffracted by the crystalline structure, one can identify the specific crystalline phase, determine the unit cell dimensions, and assess the sample's purity. Each crystalline solid produces a unique diffraction pattern, which serves as a "fingerprint" for identification.

While specific, publicly available PXRD pattern data for this compound is not extensively documented in reviewed literature, the analysis of structurally similar compounds provides valuable insight into the type of crystallographic information that can be obtained. For instance, the crystal structure of a related isomer, 3-Chloromethyl-2-hydroxybenzaldehyde, has been determined, revealing its solid-state architecture. nih.gov This analysis confirms the compound's crystallinity and provides precise measurements of its crystal lattice.

The crystallographic data for this related compound illustrates the detailed structural parameters that PXRD and single-crystal X-ray diffraction can yield. nih.gov Such data is crucial for understanding the solid-state packing, intermolecular interactions, and physical properties of the material.

Interactive Data Table: Crystal Data for 3-Chloromethyl-2-hydroxybenzaldehyde nih.gov Note: This data is for a structural isomer and is presented as a representative example.

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₇ClO₂ |

| Crystal System | Orthorhombic |

| a (Å) | 4.483 (6) |

| b (Å) | 12.521 (18) |

| c (Å) | 13.71 (2) |

| V (ų) | 769.6 (19) |

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Metal Complexes

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique used specifically for studying materials with unpaired electrons. It is particularly valuable for characterizing paramagnetic metal complexes, such as those formed between transition metals (e.g., Copper(II), Iron(III)) and organic ligands. When a compound like this compound acts as a ligand to form a complex with a paramagnetic metal ion, ESR spectroscopy can provide profound insights into the electronic structure, geometry, and the nature of the metal-ligand bonding.

The ESR spectrum provides key parameters, including the g-tensor values and hyperfine coupling constants (A-values). The g-values are indicative of the electronic environment around the unpaired electron. Anisotropy in the g-values (g|| and g⊥) can help determine the geometry of the complex (e.g., axial or rhombic). The hyperfine coupling constants arise from the interaction between the electron spin and the nuclear spin of the metal ion, offering information about the degree of covalency in the metal-ligand bond.

While specific ESR spectral data for paramagnetic complexes of this compound are not readily found in surveyed literature, the extensive research on Cu(II) complexes with analogous substituted salicylaldehyde (B1680747) Schiff base ligands serves as an excellent proxy. researchgate.net The ESR parameters for these complexes typically indicate a d-orbital ground state for the Cu(II) ion and can reveal the covalent character of the bond between the copper ion and the ligand. researchgate.net

Interactive Data Table: Representative ESR Spectral Parameters for a Cu(II) Complex with a Substituted Salicylaldehyde Ligand researchgate.net Note: This data is representative of analogous compounds and illustrates typical results. | Parameter | Representative Value | | -------------------------------------------- | -------------------- | | g|| (parallel component of g-tensor) | 2.24 | | g⊥ (perpendicular component of g-tensor) | 2.06 | | A|| (parallel hyperfine coupling constant, cm⁻¹) | 175 x 10⁻⁴ | | G (Geometric parameter) | 4.1 |

The geometric parameter (G) is calculated from the g-values and is used to assess the exchange interaction between copper centers in a polycrystalline solid. A G value greater than 4.0 typically suggests the absence of significant exchange interactions.

Theoretical and Computational Investigations of 6 Chloro 2 Hydroxy 3 Methylbenzaldehyde

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. A DFT analysis of 6-Chloro-2-hydroxy-3-methylbenzaldehyde would typically begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the minimum energy on the potential energy surface. The resulting optimized structure would provide precise bond lengths, bond angles, and dihedral angles.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Quantum Chemical Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals, which are crucial for determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high stability and low reactivity, whereas a small gap implies the opposite. From the HOMO and LUMO energies, various quantum chemical descriptors can be calculated, such as electronegativity, chemical hardness, and global softness. These descriptors provide a quantitative measure of the molecule's reactivity.

Table 1: Hypothetical Quantum Chemical Descriptors for this compound

| Descriptor | Formula | Significance | Hypothetical Value |

| HOMO Energy | EHOMO | Electron-donating ability | Data not available |

| LUMO Energy | ELUMO | Electron-accepting ability | Data not available |

| Energy Gap | ΔE = ELUMO - EHOMO | Chemical reactivity/stability | Data not available |

| Electronegativity | χ = -(EHOMO + ELUMO)/2 | Electron-attracting tendency | Data not available |

| Chemical Hardness | η = (ELUMO - EHOMO)/2 | Resistance to change in electron distribution | Data not available |

| Global Softness | S = 1/(2η) | Measure of molecular polarizability | Data not available |

Note: The values in this table are hypothetical and would need to be determined through actual DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. Different colors on the MEP map indicate regions of varying electrostatic potential. Typically, red regions represent negative potential and are susceptible to electrophilic attack, while blue regions indicate positive potential and are prone to nucleophilic attack. Green and yellow areas represent intermediate potentials. For this compound, an MEP map would highlight the electron-rich areas around the oxygen atoms of the hydroxyl and aldehyde groups, as well as the chlorine atom, and electron-deficient regions, likely near the hydrogen atoms.

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions in Crystal Structures

Should a crystal structure for this compound be determined, Hirshfeld surface analysis would be a powerful technique to explore and quantify the intermolecular interactions within the crystal lattice. This method partitions the crystal space into regions associated with each molecule, allowing for a detailed analysis of the close contacts between neighboring molecules.

Table 2: Hypothetical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

| Contact Type | Percentage Contribution |

| H···H | Data not available |

| C-H···O/O···H-C | Data not available |

| C-H···Cl/Cl···H-C | Data not available |

| O-H···O | Data not available |

| Other | Data not available |

Note: This table illustrates the type of data obtained from a Hirshfeld surface analysis and requires an experimental crystal structure and subsequent calculation.

Ab Initio and Semi-Empirical Methods for Conformational Analysis and Spectroscopic Property Prediction

Beyond DFT, other computational methods can provide further insights. Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can be employed for high-accuracy conformational analysis to identify the most stable conformers of the molecule.

Both ab initio and semi-empirical methods (which use some experimental parameters to simplify calculations) can be used to predict various spectroscopic properties. For example, theoretical vibrational spectra (Infrared and Raman) can be calculated and compared with experimental data to aid in the assignment of vibrational modes. Similarly, UV-Vis absorption spectra can be predicted to understand the electronic transitions within the molecule.

Insufficient Information Available to Generate the Requested Article on this compound

Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that there is insufficient information to generate a thorough and scientifically accurate article on the chemical compound “this compound” that adheres to the specific and detailed outline provided.

The user's request demanded in-depth content for the following sections and subsections under "Applications in Advanced Materials Science and Specialized Chemical Fields":

Applications in Advanced Materials Science and Specialized Chemical Fields

Potential as a Building Block in Agrochemistry Research and Specialty Chemicals

The available information is limited to basic chemical identifiers and supplier listings. There is a notable absence of published research concerning its application as a precursor for functional organic materials, its role in polymeric or supramolecular chemistry, or its use in the development of derivatives for allosteric modulation, catalysis, or agrochemical research.

Therefore, to ensure scientific accuracy and strict adherence to the user's instructions, the requested article cannot be produced at this time due to the lack of requisite information in the public domain.

Future Research Directions and Unexplored Avenues for 6 Chloro 2 Hydroxy 3 Methylbenzaldehyde

Novel Synthetic Routes and Sustainable Production Methods

While traditional methods for the synthesis of substituted benzaldehydes are well-established, future research should focus on the development of more efficient, sustainable, and atom-economical routes to 6-Chloro-2-hydroxy-3-methylbenzaldehyde.

Data on Emerging Synthetic Methodologies:

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Catalytic C-H Functionalization | Direct functionalization of simpler precursors, reduced waste, high atom economy. acs.orgacs.orgnih.gov | Development of selective catalysts for ortho-hydroxylation and chlorination of 3-methylbenzaldehyde (B113406). acs.org |

| Green Chemistry Approaches | Use of renewable starting materials, environmentally benign solvents (like water), and milder reaction conditions. iastate.edumdpi.com | Exploring biocatalytic routes or employing green reagents and solvents in established synthetic pathways. iastate.edu |

| Flow Chemistry | Improved reaction control, enhanced safety, and potential for scalable, continuous production. | Optimization of reaction parameters in a continuous flow system for the key synthetic steps. |

| Photoredox Catalysis | Utilizes visible light to drive reactions, offering mild and selective transformations. researchgate.net | Investigation of photocatalytic methods for the introduction of the chloro and hydroxyl groups. researchgate.net |

Modern synthetic strategies such as catalytic C-H functionalization offer a direct pathway to introduce functional groups onto an aromatic ring, potentially reducing the number of synthetic steps and minimizing waste. acs.orgacs.orgnih.gov Research in this area could focus on the development of highly selective catalysts that can direct the hydroxylation and chlorination of a 3-methylbenzaldehyde precursor. Furthermore, aligning with the principles of green chemistry, the exploration of bio-renewable starting materials and the use of environmentally friendly solvents and reagents are critical areas for future investigation. iastate.edumdpi.com Tandem reactions, where multiple synthetic steps are performed in a single pot, also present an attractive strategy for improving efficiency. liberty.edu

Exploration of Undiscovered Reactivity Patterns and Derivatization Possibilities

The unique arrangement of functional groups in this compound opens the door to a wide range of chemical transformations, many of which remain unexplored.

The interplay between the ortho-hydroxyl group and the aldehyde functionality can lead to unusual reactivity, such as intramolecular hydrogen bonding influencing the compound's reaction kinetics and product selectivity. mdpi.com Future studies could systematically investigate these effects.

Potential Derivatization Pathways:

| Reaction Type | Potential Products | Research Focus |

| Condensation Reactions | Schiff bases, chalcones, coumarins, and other heterocyclic compounds. hkasme.org | Synthesis of novel ligands for coordination chemistry or biologically active molecules. |

| Oxidation/Reduction | Carboxylic acids, benzyl (B1604629) alcohols. chemicalbook.com | Creation of new building blocks for organic synthesis. |

| Palladium-Catalyzed Cross-Coupling | Biaryl compounds, substituted phenols. oregonstate.edu | Introduction of new functional groups at the chloro-position to modulate electronic and steric properties. |

| Polymerization | Phenolic resins, functional polymers. nih.govmdpi.com | Development of polymers with tailored properties based on the benzaldehyde (B42025) core. |

The aldehyde group is a versatile handle for various condensation reactions to form Schiff bases, chalcones, and other heterocyclic systems. hkasme.org These derivatives could be screened for interesting biological activities or serve as ligands in coordination chemistry. The presence of the chlorine atom allows for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents and the synthesis of novel biaryl compounds. oregonstate.edu Furthermore, the phenolic hydroxyl group can be utilized in etherification and esterification reactions, or as a monomer unit in the synthesis of functional polymers. nih.govmdpi.com

Advanced Functional Material Development Based on Its Core Structure

The inherent electronic and structural features of this compound make it a promising candidate for the development of advanced functional materials.

Derivatives of salicylaldehyde (B1680747) have been shown to possess interesting photophysical properties, including fluorescence and photochromism, which are valuable for applications in organic electronics and sensor technology. acs.org The specific substitution pattern of this compound could lead to materials with unique optoelectronic characteristics.

Potential Material Applications:

| Material Type | Key Properties | Research Direction |

| Organic Light-Emitting Diodes (OLEDs) | Tunable emission spectra, high quantum efficiency. | Synthesis and characterization of derivatives with enhanced fluorescence and charge transport properties. scut.edu.cn |

| Chemosensors | High sensitivity and selectivity for specific analytes. bohrium.comnih.gov | Design of receptors based on the compound for the colorimetric or fluorometric detection of ions and small molecules. bohrium.comnih.gov |

| Functional Polymers | Thermal stability, specific optical or electronic properties. researchgate.net | Incorporation of the monomer into polymer backbones to create materials for specialized applications. researchgate.net |

| Liquid Crystals | Mesomorphic behavior. | Investigation of derivatives for their potential use in liquid crystal displays. |

Research could focus on synthesizing a library of derivatives and systematically studying their photophysical properties. For instance, the formation of Schiff base derivatives can lead to compounds with aggregation-induced emission (AIE) characteristics, which are highly sought after for applications in bio-imaging and sensing. The development of polymers incorporating this benzaldehyde derivative could result in materials with enhanced thermal stability, flame retardancy, or specific optical properties. researchgate.net

Interdisciplinary Research Collaborations and Translational Studies

The diverse functionalities of this compound suggest that its potential extends beyond traditional chemistry into various interdisciplinary fields.

Halogenated salicylaldehydes have been investigated for their biomedical applications, including their use as ligands in metal-based anticancer agents. researchgate.netnih.gov The specific combination of substituents in this compound could lead to novel therapeutic agents.

Areas for Interdisciplinary Collaboration:

| Field | Potential Application | Research Focus |

| Medicinal Chemistry | Development of novel therapeutic agents (e.g., anticancer, antimicrobial). mdpi.com | Synthesis of derivatives and screening for biological activity in collaboration with biologists and pharmacologists. nih.gov |

| Materials Science | Creation of smart materials, sensors, and electronic devices. ucr.edu | Collaboration with materials scientists and engineers to fabricate and test new materials. nih.gov |

| Computational Chemistry | Prediction of reactivity, electronic properties, and biological activity. quantinuum.com | Use of theoretical calculations to guide synthetic efforts and understand experimental observations. |

| Environmental Science | Development of sensors for environmental pollutants. | Design of chemosensors for the detection of heavy metals or organic pollutants in environmental samples. |

Collaborations between synthetic chemists, biologists, and pharmacologists are crucial for exploring the potential of this compound in drug discovery. acs.org For example, its derivatives could be evaluated for their efficacy against various diseases. In the realm of materials science, partnerships with engineers and physicists could accelerate the development of novel electronic and optical devices. ucr.edu Computational studies can also play a vital role in predicting the properties of new derivatives and guiding experimental work. quantinuum.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-chloro-2-hydroxy-3-methylbenzaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via oxidation or substitution reactions. For example, oxidation of a methyl-substituted benzyl alcohol precursor using potassium permanganate (KMnO₄) under acidic conditions (e.g., H₂SO₄) is common. Temperature control (60–80°C) and stoichiometric ratios (1:3 alcohol-to-oxidizer) are critical to minimize over-oxidation to carboxylic acids . Substitution reactions on pre-functionalized benzaldehyde derivatives (e.g., halogen exchange) may require catalysts like CuCl₂ or Pd-based systems, with yields dependent on reaction time (12–24 hrs) and solvent polarity (DMF preferred) .

Q. How can researchers purify this compound to achieve >95% purity?

- Methodological Answer : Column chromatography using silica gel (60–120 mesh) with a gradient eluent (hexane/ethyl acetate 4:1 to 1:1) is effective. Alternatively, recrystallization from ethanol/water (70:30 v/v) at low temperatures (0–4°C) can yield high-purity crystals. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS (splitless mode, He carrier gas) .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the aldehyde proton (~10 ppm, singlet) and aromatic protons (6.5–7.5 ppm, split due to Cl and CH₃ substituents). Hydroxy proton appears as a broad peak (~5 ppm) in DMSO-d₆ .

- FT-IR : Confirm the aldehyde group (C=O stretch ~1700 cm⁻¹) and hydroxyl group (O-H stretch ~3200 cm⁻¹) .

- Mass Spectrometry : ESI-MS in negative ion mode typically shows [M-H]⁻ at m/z 184.5 (calculated for C₈H₆ClO₂) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the regioselectivity of electrophilic substitution in this compound?

- Methodological Answer : The chloro (electron-withdrawing) and methyl (electron-donating) groups create competing electronic effects. Computational modeling (DFT at B3LYP/6-31G* level) predicts preferential substitution at the para position to the hydroxyl group due to resonance stabilization. Experimental validation via nitration (HNO₃/H₂SO₄) shows ~70% para-nitro product, confirmed by NOESY NMR .

Q. What strategies mitigate competing side reactions (e.g., aldol condensation) during synthetic modifications?

- Methodological Answer :

- Low Temperature : Conduct reactions at –20°C to suppress aldol condensation.

- Protecting Groups : Temporarily protect the aldehyde as an acetal (e.g., ethylene glycol, p-TsOH catalyst) before functionalizing the aromatic ring .

- Kinetic Control : Use excess nucleophile (e.g., Grignard reagents) to favor mono-substitution over polymerization .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

- Methodological Answer :

- Standardized Assays : Use CLSI/MIC guidelines for antimicrobial testing. Variations in solvent (DMSO vs. saline) and bacterial strains (ATCC vs. clinical isolates) often explain discrepancies .

- Structure-Activity Relationship (SAR) : Compare analogs (e.g., 6-chloro-2-fluoro derivatives) to isolate the role of the hydroxyl group. Molecular docking (AutoDock Vina) against target enzymes (e.g., DNA gyrase) can clarify mechanisms .

Q. What advanced catalytic systems enable selective C–H functionalization of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.